A Comprehensive Technical Guide to 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
A Comprehensive Technical Guide to 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
CAS Number: 89530-34-7[1]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, spectroscopic signature, and key applications, offering insights into its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Molecular Attributes
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a trimethylsilyl (TMS) group attached to a propynyl backbone. This unique combination of functional groups imparts a balance of reactivity and stability, making it a valuable intermediate in a variety of chemical transformations.
Table 1: Physicochemical Properties of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
| Property | Value | Reference |
| CAS Number | 89530-34-7 | [1] |
| Molecular Formula | C₁₂H₁₆OSi | |
| Molecular Weight | 204.34 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 0.961 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5193 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically achieved through the nucleophilic addition of a silylated acetylide to benzaldehyde. This method provides a reliable and high-yielding route to the desired product.
Experimental Protocol: Synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
This protocol is based on established literature procedures for the alkynylation of aldehydes.
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Lithium Acetylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution of trimethylsilylacetylene. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Addition of Benzaldehyde: Add benzaldehyde dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically purified by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
While a complete, publicly available, and verified set of spectra for 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is not readily found in peer-reviewed literature, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group around 0.1-0.3 ppm. The methine proton of the alcohol will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between 5.0 and 5.5 ppm. The aromatic protons of the phenyl group will resonate in the region of 7.2-7.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons will appear in the range of 85-105 ppm. The carbon bearing the hydroxyl group will be observed around 60-70 ppm, and the aromatic carbons will be in the 125-140 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol around 3300-3500 cm⁻¹. A sharp, weak to medium intensity band for the C≡C triple bond stretch is expected around 2170 cm⁻¹. The C-H stretches of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 204. Fragmentation patterns will likely include the loss of a methyl group from the TMS moiety, and cleavage of the bond between the alcohol carbon and the alkyne.
Applications in Organic Synthesis
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a valuable precursor for a variety of synthetic transformations, primarily leveraging the reactivity of the alkyne and the utility of the TMS group as a protecting or directing group.
Synthesis of Terminal Alkynes
The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection allows for selective reactions at other parts of the molecule without affecting the alkyne. The TMS group can be easily removed under mild basic or fluoride-mediated conditions to liberate the terminal alkyne, 1-phenylprop-2-yn-1-ol.
Deprotection Protocol:
A common method for the desilylation involves treating the silylated alkyne with a base such as potassium carbonate in methanol.
Caption: Desilylation to form the terminal alkyne.
Cycloaddition Reactions
The alkyne functionality in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles. The TMS group can influence the regioselectivity of these reactions.
Precursor to Complex Molecules
Propargyl alcohols are fundamental building blocks in the synthesis of many natural products and pharmaceutically active compounds.[2][3] The ability to introduce a phenyl and a protected alkyne moiety in a single step makes 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol a strategic starting material for the synthesis of more complex molecular scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
-
Hazard Classification: It is classified as causing serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.
Conclusion
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a synthetically valuable compound that provides access to a range of more complex molecules. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel chemical entities.
References
-
PubChem. 2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. [Link]
-
ChemSrc. 3-(Trimethylsilyl)-2-propyn-1-ol. [Link]
-
ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]
-
Yus, M., Gonzalez-Gomez, J. C., & Foubelo, F. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(12), 10341-10403. [Link]
-
Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 232-247. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Center for Biotechnology Information. 3-Phenyl-2-propyn-1-ol. [Link]
-
The Royal Society of Chemistry. Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. [Link]
-
National Institute of Standards and Technology. 2-Propen-1-ol, 3-phenyl-. [Link]
-
ResearchGate. Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. [Link]
-
MDPI. Synthesis of Natural Products Using Engineered Plants and Microorganisms. [Link]
-
Organic Syntheses. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
ResearchGate. Recent developments in the synthesis of bioactive natural products using Prins-type cyclization. [Link]
